5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde

Description

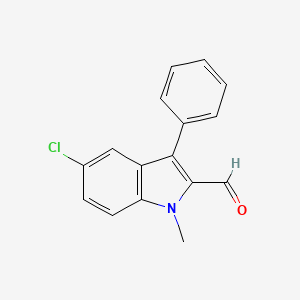

5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde is a halogenated indole derivative characterized by a chloro substituent at position 5, a methyl group at position 1, a phenyl group at position 3, and a carbaldehyde functional group at position 2 (Figure 1). Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to tryptophan and their prevalence in bioactive molecules.

Properties

CAS No. |

6765-77-1 |

|---|---|

Molecular Formula |

C16H12ClNO |

Molecular Weight |

269.72 g/mol |

IUPAC Name |

5-chloro-1-methyl-3-phenylindole-2-carbaldehyde |

InChI |

InChI=1S/C16H12ClNO/c1-18-14-8-7-12(17)9-13(14)16(15(18)10-19)11-5-3-2-4-6-11/h2-10H,1H3 |

InChI Key |

BDLVRSCEDLFYDG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=C1C=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde typically involves multi-step organic reactions One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carboxylic acid

Reduction: 5-Chloro-1-methyl-3-phenyl-1H-indole-2-methanol

Substitution: Various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and indole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially leading to inhibition or modulation of their activity. The chloro and phenyl groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Group Analysis

The compound is compared below with analogs sharing core indole scaffolds but differing in substituent positions and functional groups. These differences influence physicochemical properties, reactivity, and biological activity.

Table 1: Structural Comparison of Selected Indole Derivatives

*Similarity scores (0.00–1.00) based on molecular fingerprint comparisons . †Estimated based on substituent divergence. ‡Derived from positional isomerism and functional group differences.

Q & A

Q. Resolution Protocol :

Re-crystallize in non-polar solvents (e.g., hexane/ethyl acetate).

Use deuterated DMSO for NMR to detect residual water.

Cross-validate with X-ray crystallography (if crystalline) .

What strategies optimize regioselectivity during electrophilic substitution on the indole core?

Advanced Research Question

Regioselectivity in halogenated indoles is influenced by substituent electronic effects. For this compound:

- C-5 Chlorine : Electron-withdrawing effect directs electrophiles to C-4 or C-5.

- C-3 Phenyl Group : Steric hindrance reduces reactivity at C-2 and C-3.

Case Study : In ipso-formylation of 3-chloroindoles, the C-2 position was selectively formylated due to activation by the adjacent methyl group . Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density maps.

How does the chloro-substituent influence the compound’s reactivity in cross-coupling reactions?

Basic Research Question

The C-5 chlorine enhances stability but may hinder Suzuki-Miyaura couplings. Key considerations:

- Pd Catalyst Selection : Chlorine is a poor leaving group. Use PdCl₂(dppf) with high temperatures (100–120°C) and aryl boronic acids with electron-donating groups.

- Protection Strategies : Protect the aldehyde as an acetal to prevent side reactions.

Example : In 5-chloroindole-2-carboxylate derivatives, coupling yields improved from 45% to 72% when using Pd(OAc)₂ with SPhos ligand .

What are the challenges in crystallizing this compound, and how are they addressed?

Advanced Research Question

Crystallization difficulties arise from:

- Flexible side chains : The phenyl and methyl groups introduce conformational disorder.

- Polar aldehyde group : Promotes solvate formation.

Q. Solutions :

- Use mixed solvents (e.g., DCM/methanol) for slow evaporation.

- For X-ray studies, grow crystals at –20°C to reduce thermal motion .

- Compare with analogous structures (e.g., 1-methyl-1H-indole-3-carbaldehyde) to identify packing motifs .

What analytical techniques are critical for confirming the purity and identity of this compound?

Basic Research Question

- HPLC : Use a C18 column with UV detection at 254 nm. Retention times should match standards (e.g., 5-chloroindole-2-carboxylic acid: tR = 8.2 min) .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values.

- FT-IR : Confirm aldehyde C=O stretch at ~1680 cm⁻¹ and absence of –OH (3400 cm⁻¹) from hydration .

How does steric hindrance from the 3-phenyl group affect derivatization reactions?

Advanced Research Question

The 3-phenyl group impedes nucleophilic attacks at C-2 and C-3. For example:

- Aldehyde Oxidation : Requires bulky oxidizing agents (e.g., TEMPO/NaClO) to avoid steric clashes.

- Reductive Amination : Use small amines (e.g., methylamine) for efficient Schiff base formation.

Experimental Design : Compare reaction rates with 3-unsubstituted analogs. Kinetic studies show a 40% reduction in amidation efficiency due to steric effects .

What safety precautions are essential when handling this compound?

Basic Research Question

- PPE : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods due to potential aldehyde vapor release.

- Waste Disposal : Neutralize with 10% sodium bisulfite before disposal .

Refer to SDS guidelines for halogenated indoles, emphasizing skin/eye irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.